molecular formula C16H15N5O3S B455399 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B455399
M. Wt: 357.4g/mol
InChI Key: VXYZXDBYJMNDAF-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The thiazole ring is then synthesized separately, and the two rings are coupled through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of 2-{4-amino-1H-pyrazol-1-yl}-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-nitro-1H-pyrazol-1-yl}-N-[5-methyl-1,3-thiazol-2-yl]acetamide
  • **2-{4-nitro-1H-pyrazol-1-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
  • **2-{4-nitro-1H-pyrazol-1-yl}-N-[5-methyl-4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

The uniqueness of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both nitro and thiazole groups provides a unique combination of electronic and steric properties that can be exploited for various applications .

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4g/mol

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C16H15N5O3S/c1-10-3-5-12(6-4-10)15-11(2)25-16(19-15)18-14(22)9-20-8-13(7-17-20)21(23)24/h3-8H,9H2,1-2H3,(H,18,19,22)

InChI Key

VXYZXDBYJMNDAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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